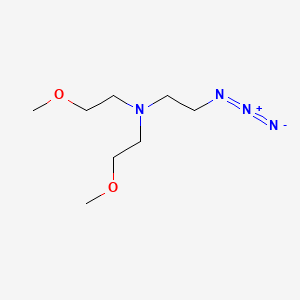
(2-Azidoethyl)bis(2-methoxyethyl)amine
Descripción general
Descripción
(2-Azidoethyl)bis(2-methoxyethyl)amine is an organic compound with the molecular formula C8H18N4O2 It is a derivative of bis(2-methoxyethyl)amine, where one of the ethyl groups is substituted with an azido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)bis(2-methoxyethyl)amine typically involves the reaction of bis(2-methoxyethyl)amine with an azido reagent. One common method is the nucleophilic substitution reaction where bis(2-methoxyethyl)amine reacts with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Azidoethyl)bis(2-methoxyethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas (H2), palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products
Substitution: Formation of new azido-substituted compounds.
Reduction: Conversion to (2-aminoethyl)bis(2-methoxyethyl)amine.
Cycloaddition: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
(2-Azidoethyl)bis(2-methoxyethyl)amine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.
Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of (2-Azidoethyl)bis(2-methoxyethyl)amine depends on the specific reaction it undergoes. For example:
In cycloaddition reactions: , the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted mechanism.
In reduction reactions: , the azido group is reduced to an amine group, typically involving the transfer of hydrogen atoms facilitated by a catalyst.
Comparación Con Compuestos Similares
(2-Azidoethyl)bis(2-methoxyethyl)amine can be compared with other azido-substituted amines and bis(2-methoxyethyl)amine derivatives:
Bis(2-methoxyethyl)amine: Lacks the azido group, making it less reactive in certain cycloaddition reactions.
(2-Azidoethyl)amine: Contains only one methoxyethyl group, resulting in different reactivity and applications.
(2-Azidoethyl)methylamine: Similar structure but with a methyl group instead of a methoxyethyl group, affecting its solubility and reactivity.
Propiedades
IUPAC Name |
2-azido-N,N-bis(2-methoxyethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-13-7-5-12(6-8-14-2)4-3-10-11-9/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFWGUBOFXEXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCN=[N+]=[N-])CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















